molecular formula C15H25N3O2 B8486716 [3-(1-Pyridin-2-yl-ethylamino)-propyl]-carbamic acid tert-butyl ester

[3-(1-Pyridin-2-yl-ethylamino)-propyl]-carbamic acid tert-butyl ester

Cat. No. B8486716
M. Wt: 279.38 g/mol
InChI Key: CIYCKWKPUBTIBT-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

Using General Procedure B: Reaction of (3-Amino-propyl)-carbamic acid tert-butyl ester and 2-acetylpyridine with NaBH(OAc)3 in CH2Cl2 gave [3-(1-pyridin-2-yl-ethylamino)-propyl]-carbamic acid tert-butyl ester as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:12])[NH:7][CH2:8][CH2:9][CH2:10][NH2:11])([CH3:4])([CH3:3])[CH3:2].[C:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)(=O)[CH3:14].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C(Cl)Cl>[C:1]([O:5][C:6](=[O:12])[NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[CH3:14])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCN)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCNC(C)C1=NC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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